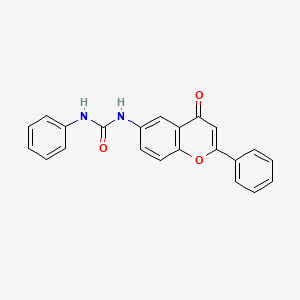

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea is a synthetic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Méthodes De Préparation

The synthesis of 1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea typically involves the reaction of 4-oxo-2-phenyl-4H-chromen-6-ylamine with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its ability to participate in various organic reactions allows researchers to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea has garnered attention for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. For instance, research indicates that flavonoid derivatives exhibit significant cytotoxic effects against various cancer cell lines .

Medicine

The compound exhibits anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. A study highlighted its effectiveness in downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha through the TLR4/MAPK signaling pathway . These findings suggest its potential therapeutic applications in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in developing materials with specific properties, such as UV absorbers and antioxidants. Its stability and reactivity make it suitable for formulating products that require enhanced durability against environmental factors.

Case Studies

- Anticancer Activity : A study evaluated the effects of various flavonoid derivatives on cancer cell lines, revealing that some compounds derived from 1-(4-oxo-2-phenyldihydroxychromen) exhibited significant cytotoxicity against breast and lung cancer cells .

- Anti-inflammatory Effects : In vivo studies demonstrated that certain derivatives could significantly reduce inflammation markers in animal models of LPS-induced inflammatory diseases, highlighting their potential for drug development targeting inflammatory pathways .

- Material Science Applications : Research has indicated that incorporating 1-(4-oxo-2-phenyldihydroxychromen) into polymer matrices enhances their UV stability and antioxidant properties, making them suitable for applications in packaging and coatings .

Mécanisme D'action

The mechanism of action of 1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparaison Avec Des Composés Similaires

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea can be compared with other flavonoid derivatives, such as:

4-oxo-2-phenyl-4H-chromen-6-yl benzoate: This compound has similar structural features but different functional groups, leading to variations in biological activity.

4-oxo-2-phenyl-4H-chromen-6-yl 4-chlorobenzoate: Another derivative with distinct properties due to the presence of a chlorine atom.

4-oxo-2-phenyl-4H-chromen-6-yl α-D-gulopyranoside: This compound has a sugar moiety attached, which can influence its solubility and biological activity.

Activité Biologique

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea is a compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties. It will also include relevant data tables and case studies to illustrate its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H18N2O4 with a molecular weight of 386.4 g/mol. The synthesis typically involves the reaction of 4-oxo-2-phenyl-4H-chromen-6-ylamine with phenyl isocyanate under controlled conditions, leading to the formation of the urea moiety.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study indicated that this compound induces apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 8.3 | Inhibition of Raf1 and JNK1 kinases |

| MCF7 | 10.5 | Induction of apoptosis |

| A549 | 12.0 | Cell cycle arrest at G2/M phase |

In a molecular docking study, it was found that the compound effectively fits into the active sites of Raf1 and JNK1 kinases, suggesting a mechanism for its anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are involved in inflammatory responses.

Table 2: Anti-inflammatory Activity Data

| Enzyme | IC50 (μM) | Observations |

|---|---|---|

| COX-2 | 15.0 | Significant reduction in prostaglandin E2 levels |

| LOX | 18.5 | Decreased leukotriene production |

These findings suggest that this compound could be a candidate for developing new anti-inflammatory drugs.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. It demonstrates the ability to scavenge free radicals, which contributes to its protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Data

| Assay Type | IC50 (μM) | Methodology |

|---|---|---|

| DPPH Scavenging | 20.0 | Spectrophotometric analysis |

| ABTS Scavenging | 25.0 | Colorimetric assay |

This antioxidant capability is crucial for its potential use in treating conditions associated with oxidative damage.

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study on Hepatocellular Carcinoma : A study highlighted that treatment with this compound significantly inhibited tumor growth in HepG2 xenograft models, demonstrating its therapeutic potential in liver cancer .

- Inflammation Model : In an animal model of inflammation, administration of this compound reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

Propriétés

IUPAC Name |

1-(4-oxo-2-phenylchromen-6-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c25-19-14-21(15-7-3-1-4-8-15)27-20-12-11-17(13-18(19)20)24-22(26)23-16-9-5-2-6-10-16/h1-14H,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWZLEPQNJQAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.